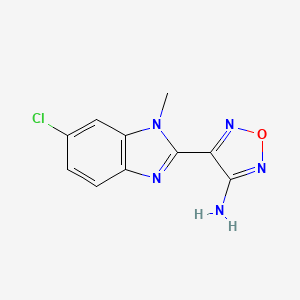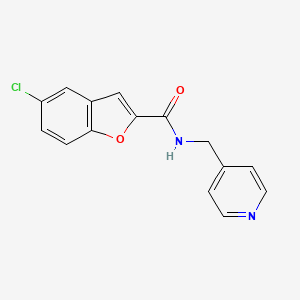![molecular formula C12H17N3O B6647111 [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone, also known as 4-AMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of pyridin-3-ylmethanone and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is complex and not fully understood. It is believed to act as a dopamine reuptake inhibitor, which leads to increased dopamine levels in the brain. This increase in dopamine is thought to contribute to the compound's potential as a treatment for addiction and depression. [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has also been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been investigated for its potential as a treatment for addiction, as it may reduce the rewarding effects of drugs of abuse. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of medical conditions.
実験室実験の利点と制限
One of the main advantages of using [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone in lab experiments is its specificity. This compound has been shown to interact with a variety of receptors and enzymes in the body, which makes it a useful pharmacological tool for investigating these targets. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
One of the limitations of using [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone in lab experiments is its potential for toxicity. This compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has not been extensively studied in humans, which means that its safety profile is not well understood.
将来の方向性
There are many potential future directions for research on [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, which makes it a promising candidate for the development of new addiction treatments. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been investigated for its potential as a treatment for depression and cognitive impairment, which are areas where there is a significant need for new treatments.
Another potential future direction for research on [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is its use as a pharmacological tool. This compound has been shown to interact with a variety of receptors and enzymes in the body, which makes it a useful tool for investigating these targets. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
Conclusion
In conclusion, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biochemical and physiological effects and has been investigated for its potential as a treatment for a variety of medical conditions. While there are limitations to its use in lab experiments, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone remains a promising candidate for the development of new pharmacological tools and treatments.
合成法
The synthesis of [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone involves the reaction of pyridin-3-ylmethanone with 4-aminomethyl-2-methylpyrrolidine in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions and requires careful control of temperature and reaction time. The resulting product is purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been used extensively in scientific research due to its potential as a pharmacological tool. This compound has been shown to interact with a variety of receptors and enzymes in the body, including the dopamine transporter, sigma-1 receptor, and nicotinic acetylcholine receptor. It has also been investigated for its potential as a treatment for a variety of medical conditions, including addiction, depression, and cognitive impairment.
特性
IUPAC Name |
[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-5-10(6-13)8-15(9)12(16)11-3-2-4-14-7-11/h2-4,7,9-10H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYHPTJWVPCMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)